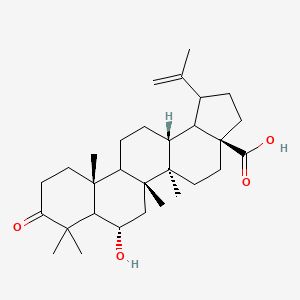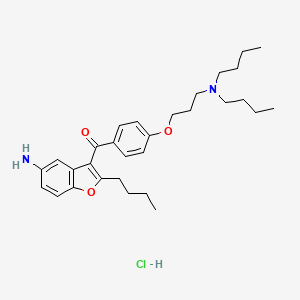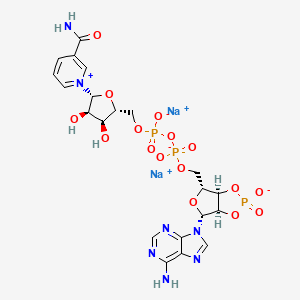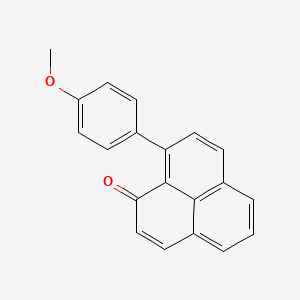
6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. Common synthetic routes may include:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce the keto group.
Hydroxylation: Introducing the hydroxyl group using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for triterpenoids often involve extraction from natural sources, such as plant materials, followed by purification processes like chromatography. The specific methods for this compound would depend on its natural abundance and the efficiency of synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized triterpenoids, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid would depend on its specific biological targets. Generally, triterpenoids can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another triterpenoid with similar structural features and biological activities.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Studied for its anticancer and anti-inflammatory effects.
Uniqueness
6-Hydroxy-3-oxo-20(29)-lupen-28-oic acid is unique due to its specific functional groups and structural configuration, which may confer distinct biological activities and synthetic utility compared to other triterpenoids.
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7S,11aR,13aR)-7-hydroxy-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-21-27(5)12-11-22(32)26(3,4)24(27)20(31)16-29(21,28)7/h18-21,23-24,31H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20-,21?,23?,24?,27+,28+,29+,30-/m0/s1 |
InChI Key |
FIADIPXEFYWJQV-VTZAASTBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(C1[C@H]3CCC4[C@]5(CCC(=O)C(C5[C@H](C[C@]4([C@@]3(CC2)C)C)O)(C)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5C(CC4(C3(CC2)C)C)O)(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)
![1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B14087187.png)


![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)


![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
![[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate](/img/structure/B14087229.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)


